molecular formula C17H15NO4 B14473016 4-Cyanophenyl 4-(2-methoxyethoxy)benzoate CAS No. 67131-95-7

4-Cyanophenyl 4-(2-methoxyethoxy)benzoate

Cat. No.: B14473016
CAS No.: 67131-95-7
M. Wt: 297.30 g/mol
InChI Key: GZWYXGHWXMIYOP-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-(2-methoxyethoxy)benzoate is a chemical compound known for its unique structure and properties. It is composed of a cyanophenyl group and a methoxyethoxy benzoate group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 4-(2-methoxyethoxy)benzoate typically involves the esterification of 4-cyanophenol with 4-(2-methoxyethoxy)benzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 4-(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyanophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Cyanophenyl 4-(2-methoxyethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds or π-π interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl benzoate
  • 4-Methoxyphenyl benzoate
  • 4-Cyanophenyl-4’-methylbenzoate

Uniqueness

4-Cyanophenyl 4-(2-methoxyethoxy)benzoate stands out due to its unique combination of a cyanophenyl group and a methoxyethoxy benzoate group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential use in drug development further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

67131-95-7

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

(4-cyanophenyl) 4-(2-methoxyethoxy)benzoate

InChI

InChI=1S/C17H15NO4/c1-20-10-11-21-15-8-4-14(5-9-15)17(19)22-16-6-2-13(12-18)3-7-16/h2-9H,10-11H2,1H3

InChI Key

GZWYXGHWXMIYOP-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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